molecular formula C6H10N2O B2440351 (2-Ethyl-1,3-oxazol-4-yl)methanamine CAS No. 1266979-09-2

(2-Ethyl-1,3-oxazol-4-yl)methanamine

Cat. No.: B2440351
CAS No.: 1266979-09-2
M. Wt: 126.159
InChI Key: SHYNDGLQFBPFKG-UHFFFAOYSA-N
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Description

(2-Ethyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound featuring an oxazole ring substituted with an ethyl group at the second position and a methanamine group at the fourth position

Properties

IUPAC Name

(2-ethyl-1,3-oxazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-6-8-5(3-7)4-9-6/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYNDGLQFBPFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266979-09-2
Record name (2-ethyl-1,3-oxazol-4-yl)methanamine
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1,3-oxazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to (2-Ethyl-1,3-oxazol-4-yl)methanamine. Research indicates that 1,3-oxazol-4-yl derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of oxazol derivatives were evaluated for their anticancer activity, showing promising results with IC50 values ranging from 0.3 to 1.1 μM, indicating effective growth inhibition in tumor cells .

The presence of specific substituents on the oxazole ring was found to be critical for enhancing anticancer activity. Compounds with phenyl or methylphenyl groups at specific positions demonstrated higher efficacy, suggesting a structure-activity relationship that could guide future drug design .

Inflammation Treatment

Substituted oxazoles, including those related to this compound, have been explored for their anti-inflammatory properties. A class of substituted oxazoles has been developed for treating inflammation-related disorders, indicating the compound's versatility in therapeutic applications .

Synthetic Routes

The synthesis of this compound can be approached through various metal-free synthetic routes that have been documented in recent literature. These methods often involve the reaction of carboxylic acids with amines under mild conditions to yield oxazole derivatives efficiently .

Table 1: Common Synthetic Routes for Oxazole Derivatives

MethodologyKey ReactantsConditionsYield (%)
Metal-free synthesisCarboxylic acid + AminesMild heatingHigh
Microwave-assisted synthesisOxazole precursors + AminesMicrowave irradiationModerate
Conventional couplingDCC/DMAP with aminesRoom temperatureVariable

Polymer Chemistry

This compound has potential applications in polymer chemistry as a building block for creating functionalized polymers. Its unique structure may allow it to participate in polymerization reactions that yield materials with specific thermal and mechanical properties.

Case Study 1: Anticancer Screening

A study evaluated a range of 1,3-oxazol derivatives for their anticancer properties through in vitro assays against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further exploration for drug development .

Case Study 2: Anti-inflammatory Properties

Research on substituted oxazoles demonstrated their effectiveness in reducing inflammation in preclinical models. The compounds were tested for their ability to inhibit pro-inflammatory cytokines, showcasing their therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism by which (2-Ethyl-1,3-oxazol-4-yl)methanamine exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-1,3-oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Biological Activity

(2-Ethyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring with an ethyl group at the second position and a methanamine group at the fourth position. Its unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to the inhibition of various enzymes or modulation of receptor activity, influencing several biochemical pathways. The precise mechanism may vary depending on the target molecule and the context of its application.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated for its effectiveness against various bacterial strains and fungi.

Case Study: Antibacterial Evaluation

A study assessed the antibacterial activity of several oxazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at certain concentrations, showcasing its potential as a lead compound for developing new antibacterial agents .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µM
This compoundEscherichia coli64 µM

Anticancer Activity

The anticancer properties of this compound have also been investigated. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Screening

In a comprehensive screening of oxazole derivatives for anticancer activity, this compound was found to have notable effects on cell viability in several cancer types. The study reported IC50 values indicating effective growth inhibition:

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa (cervical cancer)15 µM
This compoundA549 (lung cancer)20 µM

These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial pathways .

Structure–Activity Relationship (SAR)

The SAR studies conducted on derivatives of oxazole compounds reveal crucial insights into how structural modifications can enhance or diminish biological activity. For example, the introduction of various substituents at specific positions on the oxazole ring has been shown to significantly affect both antimicrobial and anticancer activities.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-donating groups at certain positions increases biological activity.
  • Chain Length : Modifications in the alkyl chain length attached to the nitrogen atom can influence potency.
  • Functional Group Variations : Different functional groups can alter solubility and bioavailability, affecting overall efficacy.

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